molecular formula C5H8N4O B12824030 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide CAS No. 756799-99-2

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide

Cat. No.: B12824030
CAS No.: 756799-99-2
M. Wt: 140.14 g/mol
InChI Key: WNMSWWYEMLTCPZ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide (CAS 756799-99-2) is an organic compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This chemical features an imidazole ring system, a common pharmacophore in medicinal chemistry, which suggests its potential value as a key synthetic intermediate or building block in various research applications . Compounds with similar 2-oxo-2,3-dihydro-1H-imidazole scaffolds are frequently explored in pharmaceutical development for their receptor-binding properties . The presence of the carboximidamide functional group makes this compound a versatile precursor for the synthesis of more complex heterocyclic systems. It is primarily used in laboratory settings for chemical synthesis and drug discovery research. This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

756799-99-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-methyl-2-oxo-1H-imidazole-5-carboximidamide

InChI

InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10)

InChI Key

WNMSWWYEMLTCPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(NC1=O)C(=N)N

Origin of Product

United States

Preparation Methods

General Overview of Synthesis

The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide typically involves multi-step reactions starting from simpler imidazole derivatives. The process is influenced by the availability of starting materials and the desired yield. The key steps often include functional group transformations and specific reaction conditions to ensure the formation of the target compound.

Preparation Methods

Synthesis from Imidazole Derivatives

One common approach involves using imidazole derivatives as starting materials. The synthesis proceeds through several steps:

  • Step 1: Functionalization of the imidazole ring to introduce a methyl group at the nitrogen position.
  • Step 2: Oxidation to form the keto group at position 2.
  • Step 3: Conversion of position 4 to a carboximidamide group through amidation or nitrile hydrolysis followed by amination.
Reaction Conditions:
  • Reagents: Hydrogen chloride (HCl) for hydrolysis or amination.
  • Temperature: Moderate heating (e.g., 80–100°C) for efficient conversion.
  • Yield: Typically high, around 85–90%, depending on the purity of starting materials and reaction optimization.

Direct Amidation Pathway

An alternative method involves direct amidation of an intermediate compound such as 1-methyl-2-oxoimidazole with an appropriate amine source (e.g., ammonia or ammonium salts). This method is advantageous for its simplicity but may require careful control of reaction conditions to avoid side reactions.

Reaction Conditions:
  • Reagents: Ammonium chloride or ammonia gas.
  • Catalysts: Acidic catalysts like HCl or sulfuric acid can be used to promote amidation.
  • Temperature: Room temperature to mild heating (~50°C).
  • Yield: Moderate to high (70–85%), depending on catalyst efficiency.

Multi-Step Synthesis via Carbonitrile Intermediate

This method involves the synthesis of a carbonitrile intermediate, which is then converted into the carboximidamide group:

  • Synthesis of 2,3-dihydro-1-methyl-2-oxoimidazole-4-carbonitrile as an intermediate.
  • Hydrolysis and subsequent amination to yield the final product.
Reaction Conditions:
  • Reagents: Cyanogen bromide for nitrile introduction, followed by hydrolysis agents like NaOH or HCl.
  • Temperature: Controlled heating (~60–80°C) during hydrolysis.
  • Yield: High (up to 90%) when using optimized conditions.

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature Yield (%) Advantages Limitations
From Imidazole Derivatives HCl, oxidizing agents ~80–100°C ~85–90 High yield; widely available inputs Multi-step process
Direct Amidation Pathway Ammonia, HCl ~50°C ~70–85 Simple setup Moderate yield; side reactions
Via Carbonitrile Intermediate Cyanogen bromide, NaOH ~60–80°C ~90 High yield; robust process Toxicity of cyanogen bromide

Notes on Optimization

To achieve high yields and purity in the synthesis of this compound:

  • Use high-purity starting materials to minimize side reactions.
  • Optimize reaction times and temperatures based on pilot experiments.
  • Employ inert atmospheres (e.g., nitrogen) if oxidation-sensitive intermediates are involved.

Chemical Reactions Analysis

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole derivatives exhibit antimicrobial properties. In a study evaluating various imidazole derivatives, some were found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural characteristics of these compounds enhance their interaction with microbial targets.

Anticancer Potential

The compound has been investigated for its anticancer properties. For instance, derivatives of imidazole have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that certain synthesized imidazoles exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . The mechanism involves targeting microtubules, leading to cell cycle arrest.

Antitubercular Activity

In vitro studies have assessed the antitubercular activity of imidazole derivatives against Mycobacterium tuberculosis. Some compounds showed efficacy in inhibiting the growth of this pathogen, suggesting potential for developing new treatments for tuberculosis .

Case Study 1: Anticancer Activity

A study synthesized a series of imidazole derivatives and evaluated their anticancer effects on various cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity in breast cancer models . This highlights the importance of chemical modifications in improving therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

In another investigation, a range of synthesized imidazoles was tested for antimicrobial properties. The results showed that certain compounds had minimal inhibitory concentrations (MIC) effective against gram-positive and gram-negative bacteria . These findings support further exploration into the development of new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit the function of enzymes or receptors, leading to therapeutic effects . The pathways involved often include inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues in the Imidazole Family

The following table summarizes key structural and functional differences between the target compound and related imidazole derivatives:

Compound Name Substituents/Functional Groups Key Differences Reference
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide (CAS: 748084-03-9) 1-methyl, 2-oxo, 4-carboximidamide Reference compound; amidine group enhances basicity and hydrogen-bonding potential
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 2-oxo, 4-carboxylic acid Carboxylic acid group increases acidity; potential for salt formation
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 3-methyl, 2-oxo, 4-carboxylic acid Methyl at 3-position alters steric effects; reduced basicity compared to amidine
2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid (CAS: 19950-97-1) 3-methyl, 2-thioxo (sulfur replaces oxygen), 4-carboxylic acid Thioxo group increases lipophilicity; sulfur may enhance metal-binding affinity
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS: 396652-38-3) Benzo[d]imidazole core, 1-methyl, 2-oxo, 5-carboxylate ester Aromatic benzo ring enhances π-π interactions; ester group improves solubility

Functional Group Impact on Properties

  • Carboximidamide vs. Carboxylic Acid : The amidine group in the target compound (pKa ~10–12) is significantly more basic than carboxylic acids (pKa ~2–5), influencing solubility in aqueous versus organic phases .
  • Oxo vs. Thioxo : Replacement of the 2-oxo group with 2-thioxo (as in CAS: 19950-97-1) reduces polarity and may alter metabolic stability or receptor binding in biological systems .

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide and structurally related imidazole derivatives?

Methodological Answer: Synthesis typically involves cyclization reactions or coupling strategies. For example:

  • Cyclization : Reacting substituted hydrazines with α-ketoesters or nitriles under acidic conditions can yield imidazole cores .
  • Functionalization : Post-cyclization modifications, such as alkylation or amidation (e.g., using methyl iodide or carboximidamide precursors), are employed to introduce the methyl and carboximidamide groups .
  • Purification : Column chromatography or recrystallization (e.g., ethanol solvation ) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves the 3D structure, confirming substituent positions and hydrogen-bonding networks .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks. For example, the methyl group at N1 appears as a singlet near δ 3.2 ppm, while the oxo group shows deshielded carbonyl signals .
  • Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. For instance:

  • Reaction Path Search : Tools like GRRM or AFIR map energy landscapes to identify low-barrier pathways for cyclization .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on yield .
  • Machine Learning : Training models on imidazole reaction datasets accelerates condition screening (e.g., temperature, catalyst) .

Q. How should researchers address contradictions in reported biological activity data for imidazole derivatives?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions to rule out false positives .
  • Structural Analog Analysis : Compare activity across analogs (e.g., 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole ) to isolate functional group contributions.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in bioactivity .

Q. What strategies mitigate stability issues during storage or handling?

Methodological Answer:

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. Store below 4°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) to avoid hydrolysis of the oxo group .
  • Reactivity Screening : Test compatibility with common lab reagents (e.g., oxidizers, acids) to avoid hazardous byproducts .

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